molecular formula C23H19Cl2N3O2 B14952227 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide

2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B14952227
M. Wt: 440.3 g/mol
InChI Key: CTRQONFSXHALOM-UHFFFAOYSA-N
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Description

2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by its unique structure, which includes a benzimidazole core linked to a phenoxy and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 1H-benzimidazole in the presence of a base to yield the desired benzimidazole derivative. The final step involves the acylation of the benzimidazole derivative with 4-chlorophenylacetyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity. Safety measures are also crucial due to the handling of reactive intermediates and hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1H-benzimidazole
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid

Uniqueness

Compared to similar compounds, 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19Cl2N3O2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[2-[(4-chloro-3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H19Cl2N3O2/c1-15-12-18(10-11-19(15)25)30-14-22-27-20-4-2-3-5-21(20)28(22)13-23(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

CTRQONFSXHALOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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